3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Overview
Description
3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as DMBF, is a naturally occurring compound found in the stem bark of the plant Artocarpus nobilis. It has been studied for its potential therapeutic properties, particularly in the treatment of cancer.
Mechanism Of Action
The exact mechanism of action of 3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and to induce oxidative stress in cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective properties, potentially making it useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its solubility in water is limited, which can make it challenging to work with in certain experiments.
Future Directions
Future research on 3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one could focus on its potential use in combination with other anti-cancer compounds or in the treatment of specific types of cancer. Additionally, further studies could explore its potential use in the treatment of neurological disorders or other conditions.
Scientific Research Applications
3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one has been studied for its potential anti-cancer properties. In vitro studies have shown that 3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(4-hydroxyphenyl)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-12-8-7-11-13(15(12)20-2)16(18)21-14(11)9-3-5-10(17)6-4-9/h3-8,14,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFMLAMQSMNTNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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